5-Chloro-2-methylpyridine-3-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-methylpyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C6H5Cl2NO2S and a molecular weight of 226.08 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
The synthesis of 5-Chloro-2-methylpyridine-3-sulfonyl chloride typically involves the chlorination of 2-methylpyridine followed by sulfonylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and sulfonylating agents like sulfur trioxide or chlorosulfonic acid . Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.
Chemical Reactions Analysis
5-Chloro-2-methylpyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, it can be involved in redox reactions depending on the reagents used.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, and nucleophiles such as amines for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-Chloro-2-methylpyridine-3-sulfonyl chloride has several applications in scientific research:
Biology: The compound can be used in the modification of biomolecules for research purposes.
Medicine: It serves as a building block in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-methylpyridine-3-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. These reactions are often utilized in the synthesis of more complex molecules .
Comparison with Similar Compounds
Similar compounds to 5-Chloro-2-methylpyridine-3-sulfonyl chloride include:
5-Chloro-2-methoxypyridine-3-sulfonyl chloride: This compound has a methoxy group instead of a methyl group, which can affect its reactivity and applications.
6-Chloro-2-methylpyridine-3-sulfonyl chloride: The position of the chlorine atom is different, which can influence the compound’s chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct reactivity and applications compared to its analogs.
Properties
IUPAC Name |
5-chloro-2-methylpyridine-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO2S/c1-4-6(12(8,10)11)2-5(7)3-9-4/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWRDOJKBQGRLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)Cl)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1515362-51-2 |
Source
|
Record name | 5-chloro-2-methylpyridine-3-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.